molecular formula C20H18N2O3 B4927925 5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4927925
M. Wt: 334.4 g/mol
InChI Key: OOVWHWMJLZSJKB-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BIPPT, is a pyrimidine derivative that has recently gained attention due to its potential applications in the field of medicinal chemistry. BIPPT exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of BIPPT is not yet fully understood. However, several studies have suggested that BIPPT induces apoptosis in cancer cells by activating the mitochondrial pathway. BIPPT has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
BIPPT has been reported to exhibit several biochemical and physiological effects. Studies have shown that BIPPT induces cell cycle arrest and apoptosis in cancer cells. BIPPT has also been reported to inhibit the migration and invasion of cancer cells. Additionally, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by blocking the viral DNA polymerase.

Advantages and Limitations for Lab Experiments

BIPPT has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, BIPPT has some limitations as well. It is relatively unstable and can undergo hydrolysis under certain conditions. Moreover, BIPPT has poor solubility in water, which can limit its application in aqueous environments.

Future Directions

There are several future directions for the study of BIPPT. One possible direction is to explore the structure-activity relationship of BIPPT and its derivatives to identify more potent and selective anticancer, antiviral, and antibacterial agents. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BIPPT in animal models to evaluate its potential for clinical use. Furthermore, the development of novel delivery systems for BIPPT can enhance its solubility and stability, which can broaden its application in various fields of medicinal chemistry.
Conclusion:
In conclusion, BIPPT is a pyrimidine derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. BIPPT can be easily synthesized using commercially available starting materials and has several advantages for lab experiments. However, BIPPT has some limitations as well, including its poor solubility in water and instability under certain conditions. Future studies on BIPPT can lead to the development of more potent and selective agents for various diseases.

Synthesis Methods

BIPPT can be synthesized through a simple one-pot reaction using commercially available starting materials. The reaction involves the condensation of 4-isopropylbenzaldehyde and barbituric acid in the presence of a catalytic amount of piperidine. The resulting product is then treated with benzyl bromide to obtain BIPPT. The overall yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

BIPPT has been extensively studied for its potential applications in various fields of medicinal chemistry. Several studies have reported its anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. BIPPT has also shown promising antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). Additionally, BIPPT has exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name

(5Z)-5-benzylidene-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13(2)15-8-10-16(11-9-15)22-19(24)17(18(23)21-20(22)25)12-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,23,25)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVWHWMJLZSJKB-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-benzylidene-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

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